(gammaR)-gamma-Aminocyclohexanepropanol
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Overview
Description
(gammaR)-gamma-Aminocyclohexanepropanol is a chiral amino alcohol with a cyclohexyl group attached to the third carbon of the propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (gammaR)-gamma-Aminocyclohexanepropanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-cyclohexyl-2-oxopropanal using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of chiral ligands and catalysts is crucial to maintain the stereochemical integrity of the compound during production.
Chemical Reactions Analysis
Types of Reactions
(gammaR)-gamma-Aminocyclohexanepropanol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of cyclohexylpropanol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used in the presence of bases or catalysts.
Major Products Formed
Oxidation: Cyclohexylpropanone or cyclohexylpropanal.
Reduction: Cyclohexylpropanol derivatives.
Substitution: Amides, esters, and other substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (gammaR)-gamma-Aminocyclohexanepropanol serves as a chiral building block for the synthesis of complex molecules
Biology
The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereospecific binding and activity in biological systems.
Medicine
This compound has potential applications in drug development, particularly as a precursor for the synthesis of chiral drugs. Its derivatives may exhibit pharmacological activities, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (gammaR)-gamma-Aminocyclohexanepropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the cyclohexyl group provides hydrophobic interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-phenylpropan-1-ol: Similar structure with a phenyl group instead of a cyclohexyl group.
(3R)-3-Amino-3-methylpropan-1-ol: Contains a methyl group instead of a cyclohexyl group.
(3R)-3-Amino-3-ethylpropan-1-ol: Features an ethyl group in place of the cyclohexyl group.
Uniqueness
(gammaR)-gamma-Aminocyclohexanepropanol is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific spatial arrangements and interactions. The cyclohexyl group also enhances the compound’s hydrophobicity, influencing its solubility and binding characteristics in various environments.
Properties
IUPAC Name |
(3R)-3-amino-3-cyclohexylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-9(6-7-11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIIZXNMNKIITF-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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